

# Mechanism of Action of [Ala2] Met-Enkephalinamide: A Technical Guide

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Compound of Interest		
Compound Name:	[Ala2] Met-Enkephalinamide	
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#### **Abstract**

[Ala2] Met-Enkephalinamide, also known as D-Ala2-Met-enkephalinamide (DALA), is a potent and long-acting synthetic analog of the endogenous opioid peptide Met-enkephalin. Its enhanced stability against enzymatic degradation makes it a valuable tool for investigating opioid receptor pharmacology. This document provides a comprehensive overview of the mechanism of action of [Ala2] Met-Enkephalinamide, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used for its characterization.

## **Receptor Binding Affinity**

[Ala2] Met-Enkephalinamide is recognized as a mixed mu ( $\mu$ )-delta ( $\delta$ ) opioid receptor agonist.[1] While it demonstrates high affinity for both  $\mu$ - and  $\delta$ -opioid receptors, comprehensive comparative quantitative data for its binding affinity (Ki) across all three major opioid receptor subtypes (mu, delta, and kappa) is not extensively available in publicly accessible literature. The available data suggests a high affinity, particularly for the mu-opioid receptor.

Table 1: Summary of Reported Binding Affinity for [Ala2] Met-Enkephalinamide



Ligand	Receptor Subtype	Cell Line/Tissue	Assay Type	Kd (nM)	Reference
[Ala2] Met- Enkephalina mide	Mu (μ)	Rat Brain Homogenate	Radioligand Binding	<1	[2]
Opiates and Enkephalins	Mu 1 (μ1)	Not Specified	Scatchard Analysis	<1	[1]

Note: Researchers are advised to empirically determine the Ki values for **[Ala2] Met- Enkephalinamide** for their specific cellular systems and receptor subtypes of interest.

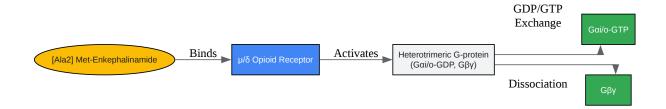
## G-Protein Coupled Receptor (GPCR) Signaling

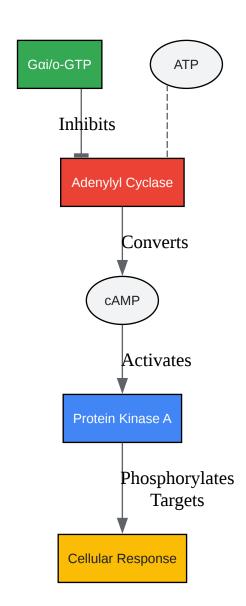
As an opioid receptor agonist, **[Ala2] Met-Enkephalinamide** primarily signals through Gi/Go family of G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular events, leading to the modulation of various cellular functions.

### **G-Protein Coupling**

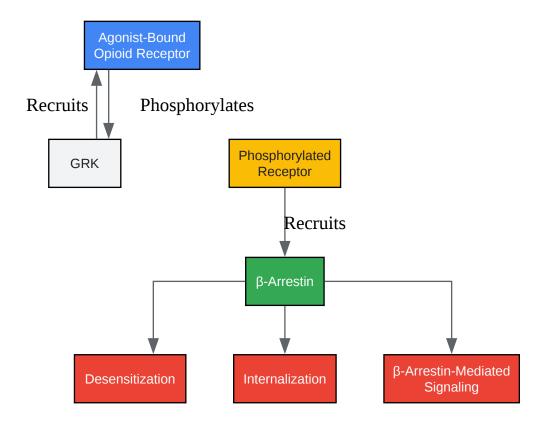
Upon binding of **[Ala2] Met-Enkephalinamide** to  $\mu$ - or  $\delta$ -opioid receptors, a conformational change in the receptor promotes the exchange of GDP for GTP on the  $\alpha$ -subunit of the heterotrimeric G-protein (G $\alpha$ i/o). This leads to the dissociation of the G $\alpha$ i/o subunit from the G $\beta$ y dimer. Both G $\alpha$ i/o and G $\beta$ y subunits can then interact with downstream effector proteins to propagate the signal. While it is established that  $\mu$ -opioid receptors can couple to both G $\alpha$ i and G $\alpha$ o subunits, the specific preference of **[Ala2] Met-Enkephalinamide** for G $\alpha$ i versus G $\alpha$ o has not been definitively elucidated in the available literature. Different opioid agonists can exhibit bias towards coupling with specific G $\alpha$  subunits, leading to distinct downstream signaling profiles.



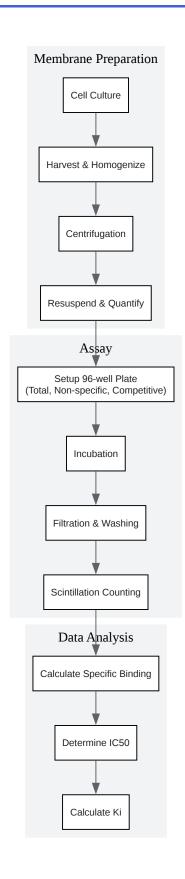












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### References

- 1. Central D-Ala2-Met5-enkephalinamide mu/delta-opioid receptor activation blocks behavioral sensitization to cholecystokinin in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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